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Compound of Interest

5-Bromo-3-fluorobenzene-1,2-
Compound Name: o
diamine

cat. No.: B1271538

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-3-fluorobenzene-1,2-
diamine, a key building block in contemporary drug discovery and material science. This
document details its chemical identity, synthesis, and potential applications, with a focus on its
emerging role in the development of targeted protein degraders.

Chemical Identity and Synonyms

5-Bromo-3-fluorobenzene-1,2-diamine is an aromatic diamine with the chemical formula
CeHeBrFNz and a molecular weight of approximately 205.03 g/mol .[1][2] It is crucial for
researchers to be aware of its various synonyms to ensure comprehensive literature and
database searches.

Table 1: Synonyms and Identifiers for 5-Bromo-3-fluorobenzene-1,2-diamine[2][3][4]
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Identifier Type Identifier

Systematic Name 5-Bromo-3-fluorobenzene-1,2-diamine
CAS Number 517920-69-3

MDL Number MFCD03094270

Other Names 5-Bromo-2,3-diaminofluorobenzene

1,2-Benzenediamine, 5-bromo-3-fluoro-

5-Bromo-3-fluoro-benzene-1,2-diamine

5-Bromo-3-fluorophenylene-1,2-diamine

INChl=1S/C6H6BrFN2/c7-3-1-4(8)6(10)5(9)2-
3/h1-2H,9-10H2

InChl

InChl Key OZKZRRLKIAXHQA-UHFFFAOYSA-N

Physicochemical Properties

This compound is typically a solid at room temperature and is classified as a protein degrader
building block.[1][2] While detailed experimental data for this specific molecule is not widely
published, its structural analogues provide insights into its chemical behavior.

Table 2: Physicochemical Data of 5-Bromo-3-fluorobenzene-1,2-diamine

Property Value Source
Molecular Formula CeHeBrFN2 [1112]
Molecular Weight 205.03 g/mol [1]
Appearance Solid [2]
Purity Typically >98% [11[4]

Synthesis and Experimental Protocols
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A detailed experimental protocol for the synthesis of 5-Bromo-3-fluorobenzene-1,2-diamine is
not readily available in published literature. However, based on the synthesis of structurally
related compounds, a plausible synthetic route can be proposed. The synthesis of similar
halogenated and fluorinated aromatic compounds often involves a multi-step process starting
from a commercially available aniline derivative. A general approach would likely involve
diazotization followed by a Sandmeyer-type reaction.

For instance, the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene from 3,5-dichloro-4-
fluoroaniline proceeds via a tubular diazotization reaction to form a diazonium salt intermediate.
This intermediate is then reacted with cuprous bromide in hydrobromic acid.[5] A similar
strategy could be envisioned for the synthesis of 5-Bromo-3-fluorobenzene-1,2-diamine,
likely starting from a suitably substituted nitroaniline and involving reduction of the nitro groups
to amines at a late stage.

Proposed Synthetic Workflow:

Substituted Nitroaniline

eagents

Nitration/Halogenation

l

Intermediate Nitroaromatic

educing Agent (e.g., SnCl2, H2)

Reduction of Nitro Groups

l

5-Bromo-3-fluorobenzene-1,2-diamine
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Click to download full resolution via product page

Caption: Proposed general synthetic workflow for 5-Bromo-3-fluorobenzene-1,2-diamine.

Applications in Drug Discovery and Development

The primary application of 5-Bromo-3-fluorobenzene-1,2-diamine in the pharmaceutical
industry is as a building block for the synthesis of more complex molecules, particularly in the
burgeoning field of targeted protein degradation.[4]

PROTACSs (Proteolysis Targeting Chimeras)

This compound is designated as a "Protein Degrader Building Block," indicating its utility in the
synthesis of PROTACSs.[4] PROTACSs are heterobifunctional molecules that recruit a target
protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of
the target protein by the proteasome.[6] The diamine functionality of 5-Bromo-3-
fluorobenzene-1,2-diamine can serve as a key anchor point for linking to either the target
protein ligand or the E3 ligase ligand.

Logical Relationship in PROTAC Assembly:
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Caption: Logical workflow for the incorporation of the diamine into a PROTAC molecule.

Kinase Inhibitors

Aromatic diamines are also common scaffolds in the development of kinase inhibitors.[7][8] The
structural features of 5-Bromo-3-fluorobenzene-1,2-diamine make it a candidate for the
synthesis of novel inhibitors targeting various protein kinases involved in signaling pathways
implicated in diseases such as cancer.[9][10] The bromine and fluorine atoms can be leveraged
to fine-tune binding affinity and pharmacokinetic properties.

Conclusion

5-Bromo-3-fluorobenzene-1,2-diamine is a valuable and versatile chemical intermediate with
significant potential in drug discovery, particularly in the design and synthesis of PROTACs and
kinase inhibitors. While detailed public data on its synthesis and spectral characteristics are
limited, its structural features and classification as a protein degrader building block highlight its
importance for researchers and scientists in the field of medicinal chemistry and drug
development. Further research into its synthesis and applications is warranted to fully exploit its
potential in developing next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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